molecular formula C4H5N5O2 B171749 4,6-Diamino-5-nitropyrimidine CAS No. 2164-84-3

4,6-Diamino-5-nitropyrimidine

Cat. No. B171749
CAS RN: 2164-84-3
M. Wt: 155.12 g/mol
InChI Key: KUCFBGFPXUXWBQ-UHFFFAOYSA-N
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Description

4,6-Diamino-5-nitropyrimidine is a compound with the molecular formula C4H5N5O2 and a molecular weight of 155.12 . It is a solid substance that should be stored in a dark place, at room temperature, and under an inert atmosphere .


Synthesis Analysis

The synthesis of pyrimidines, including 4,6-Diamino-5-nitropyrimidine, has been a subject of research. Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory . The synthesis of pyrimidines involves various methods . For example, 4-(N,N-Dialkylthiocarbamoylthio)-5-nitropyrimidines can be transformed into dithiolopyrimidines, which are either oxidized to bis(4-dialkylthiocarbamoylpyrimidin-5-yl) disulfides or converted into 4,6-diamino-5-nitropyrimidine derivatives with carbon disulfide elimination .


Molecular Structure Analysis

The molecular structure of 4,6-Diamino-5-nitropyrimidine consists of a pyrimidine ring with two nitrogen atoms at positions 1 and 3 of the six-membered ring .


Chemical Reactions Analysis

The oxidation of nitrogen-rich aromatic heterocycles has a significant impact on the development of energetic materials . The decomposition temperature of MDO, a compound related to 4,6-Diamino-5-nitropyrimidine, reaches 300°C, indicating great thermal stability .


Physical And Chemical Properties Analysis

4,6-Diamino-5-nitropyrimidine is a solid substance with a molecular weight of 155.12 . It should be stored in a dark place, at room temperature, and under an inert atmosphere .

Scientific Research Applications

Oxidation Studies

The oxidation of 5-nitrosopyrimidine-4,6-diamine, leading to the formation of 4,6-diamino-5-nitropyrimidin-2-ol, among other products, has been reexamined, highlighting its chemical reactivity and potential in various chemical processes (Cowden & Jacobson, 1980).

Synthesis and Transformation

4,6-Diamino-5-nitropyrimidine derivatives have been studied for their synthesis and thermal transformations. These derivatives exhibit two types of transformations, one of which involves intramolecular ipso-substitution to form disulfides, demonstrating its utility in chemical synthesis and transformation processes (Ryabova et al., 2004).

Solution Phase Synthesis

A methodology for the solution phase synthesis of tetrasubstituted purines using 4,6-dichloro-2-methylthio-5-nitropyrimidine was reported, indicating its use as a starting material in purine synthesis (Hammarström et al., 2003).

Potential as Nitric Oxide Donors

The transformation of 4-(N,N-dialkylthiocarbamoylthio)-5-nitropyrimidines into various derivatives, including 4,6-diamino-5-nitropyrimidine, underlines its potential as a precursor for nitric oxide donors, which is important in medicinal chemistry and drug development (Ryabova et al., 2005).

Acid Nitration Studies

Research on the nitration of 2-substituted 4,6-dihydroxypyrimidines leading to the formation of compounds including 4,6-diamino-5-nitropyrimidine derivatives illustrates its significance in understanding nitration reactions in organic chemistry (Astrat’ev et al., 2001).

Enamine Transformation

The transformation of certain enamines into 4,6-bisdimethylamino-5-nitropyrimidine offers insights into enamine chemistry and its implications in the synthesis of pyrimidine derivatives (Makarov et al., 1997).

Synthesis of Antiproliferative Agents

The treatment of certain nitropyrimidines resulting in products like (2,6-diamino-5-nitropyrimidinyl)acetonitrile shows the application of 4,6-diamino-5-nitropyrimidine in synthesizing compounds with antiproliferative activity, relevant to cancer research and drug discovery (Otmar et al., 2004).

Radiation Studies

Studies on irradiated nitro-substituted pyrimidines, including 5-nitro-4,6-dihydroxypyrimidine, provide insights into the effects of radiation on such compounds, relevant in radiation chemistry and possibly in medical imaging or cancer therapy (Lorenz & Benson, 1973).

PKC-θ Inhibition

Research has identified 2,4-diamino-5-nitropyrimidines as potent and selective inhibitors of PKC-theta, suggesting their potential application in biochemistry and pharmacology (Cywin et al., 2007).

Safety And Hazards

The safety data sheet for 4,6-Diamino-5-nitropyrimidine indicates that it is harmful if swallowed and may cause an allergic skin reaction. It also causes serious eye irritation . It is advised to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

properties

IUPAC Name

5-nitropyrimidine-4,6-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H5N5O2/c5-3-2(9(10)11)4(6)8-1-7-3/h1H,(H4,5,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KUCFBGFPXUXWBQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=NC(=C(C(=N1)N)[N+](=O)[O-])N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H5N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40282601
Record name 4,6-diamino-5-nitropyrimidine
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Molecular Weight

155.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,6-Diamino-5-nitropyrimidine

CAS RN

2164-84-3
Record name 4,6-Diamino-5-nitropyrimidine
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Record name NSC 45756
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Record name 2164-84-3
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Record name 4,6-diamino-5-nitropyrimidine
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Record name 4,6-DIAMINO-5-NITROPYRIMIDINE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
80
Citations
JA Carbon - The journal of organic chemistry, 1961 - ACS Publications
5-Guanidino-l-methyl-4-nitroimidazole (V) has been prepared by reaction of the corresponding 5-chloro compound (III) with guanidine. Treatment of V with aqueous alkali under the …
Number of citations: 15 pubs.acs.org
RK Robins, KJ Dille, CH Willits… - Journal of the American …, 1953 - ACS Publications
A study of the cyclization methods for the preparation of purines has been made. On the basis of this work, a new im-proved procedure for the cyclization of the imidazole ring of the …
Number of citations: 82 pubs.acs.org
S Urwyler, MF Pozza, K Lingenhoehl… - … of Pharmacology and …, 2003 - ASPET
N,N′-Dicyclopentyl-2-methylsulfanyl-5-nitro-pyrimidine-4,6-diamine (GS39783) and structurally related compounds are described as novel allosteric enhancers of GABA B receptor …
Number of citations: 214 jpet.aspetjournals.org
RK Robins, KL Dille… - The Journal of Organic …, 1954 - ACS Publications
Interest in a source of chloropurines led this laboratory to apply chlorination procedures to the purinones in the presence of tertiary amines; however, dialkylamine substituted purines …
Number of citations: 27 pubs.acs.org
OB Ryabova, VA Makarov, VV Chernyshev… - Russian chemical …, 2004 - Springer
On heating, 5-nitropyrimidin-4-yl dialkyldithiocarbamates undergo two types of transformations. One type of these transformations involves intramolecular ipso-substitution of the nitro …
Number of citations: 1 link.springer.com
OB Ryabova, EY Khmel'nitskaya, VA Makarov… - Russian chemical …, 2005 - Springer
On heating at pH 6.86, 4-(N,N-dialkylthiocarbamoylthio)-5-nitropyrimidines are transformed into dithiolopyrimidines, which are either oxidized to bis(4-dialkylthiocarbamoylpyrimidin-5-yl…
Number of citations: 3 link.springer.com
P Franchetti, L Cappellacci… - ANTIVIRAL …, 1994 - pubblicazioni.unicam.it
Clitocine, [6-amino-5-nitro-(beta-D-ribofuranosylamino)pyrimidine] a natural nucleoside isolated by the mushroom Clitocybe inversa, has shown strong insecticidal activity and potent …
Number of citations: 0 pubblicazioni.unicam.it
RJ Moss, CR Petrie, RB Meyer Jr, LD Nord… - Journal of medicinal …, 1988 - ACS Publications
The total synthesis of clitocine [6-amino-5-nitro-4-(/3-D-ribofuranosylamino) pyrimidine](1), a nucleoside recently isolated from the mushroom Clitocybe inversa, has been accomplished. …
Number of citations: 64 pubs.acs.org
RM Evans, PG Jones, PJ Palmer… - Journal of the Chemical …, 1956 - pubs.rsc.org
Alarge quantity of 4-aminopteridine was required and was prepared by condensation of 4: 5: 6-triaminopyrrimidine with g1yoxal. l If the pH of the reaction mixture is controlled, this …
Number of citations: 29 pubs.rsc.org
SK Lower - 1958 - ir.library.oregonstate.edu
From the time of their discovery, purines and re-lated compounds have been under continual investigation as inhibitors, entinietebolites, bacteriostatic agents, carcinostatic-and …
Number of citations: 1 ir.library.oregonstate.edu

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